8-chloro-6-(trifluoromethyl)quinolin-4(1H)-one
Description
Properties
IUPAC Name |
8-chloro-6-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-7-4-5(10(12,13)14)3-6-8(16)1-2-15-9(6)7/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNFVJUPOHMFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670617 | |
| Record name | 8-Chloro-6-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065092-49-0 | |
| Record name | 8-Chloro-6-(trifluoromethyl)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065092-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-6-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via Conrad–Limpach Reaction
A common and foundational approach to quinolin-4(1H)-one derivatives involves the Conrad–Limpach cyclization, which condenses anilines with β-keto esters to form quinolone rings.
- Procedure : Reaction of 4-chloro-3-substituted anilines with β-keto esters such as ethyl acetoacetate derivatives under thermal conditions leads to cyclization forming the quinolin-4-one core.
- Example : 4-chloro-3-methoxyaniline reacted with 2-ethyl- or 2-phenyl-substituted ethyl acetoacetate yielded 3-substituted quinolin-4(1H)-ones in good yields, as reported in antimalarial quinolone synthesis.
This method provides a versatile route to introduce substituents at the 3-position of the quinolone ring, which can be further modified.
Iodination and Subsequent Functionalization
Iodination at the 3-position of quinolin-4(1H)-one derivatives is a key step for further functionalization via cross-coupling reactions:
- Iodination : Treatment of quinolin-4(1H)-one with iodine in the presence of potassium iodide in dimethylformamide at room temperature yields 3-iodo derivatives.
- Alkylation and Suzuki Coupling : The 3-iodo intermediate can be alkylated or undergo Suzuki-Miyaura coupling with boronic acids/esters to introduce diverse aryl or alkyl groups, expanding structural diversity.
Deprotection and Purification
- Deprotection : For methoxy-protected intermediates, demethylation using boron tribromide (BBr3) effectively yields the free hydroxy or quinolone functionality necessary for biological activity.
- Purification : Products are typically purified by silica gel chromatography and recrystallization from solvents like methanol or DMF/methanol mixtures to obtain high-purity compounds.
Solvent and Reaction Condition Optimization
- The choice of solvent significantly affects reaction rates and yields. For example, trifluoromethylation reactions proceed well in 1,2-dichloroethane (1,2-DCE) at room temperature over 18 hours.
- In some cases, reactions performed in pure aniline derivatives or short-chain alcohols like methanol provide cleaner conversions, albeit with longer reaction times.
Summary Table of Key Preparation Steps
Detailed Research Findings and Notes
- The trifluoromethylation method using TMSCF3 and nickel catalysis is notable for its mild conditions and high selectivity, avoiding harsh reagents or extreme temperatures.
- The Conrad–Limpach cyclization remains a robust and widely used method for constructing the quinolin-4-one core, adaptable to various substituents.
- Iodination followed by Suzuki coupling allows modular synthesis, enabling the introduction of diverse aryl groups to optimize biological activity.
- Solvent effects are critical; pure aniline derivatives or short-chain alcohols can improve reaction cleanliness, though sometimes at the expense of reaction time.
- The overall synthetic strategy often involves a sequence: cyclization → halogenation/trifluoromethylation → functionalization → deprotection → purification, enabling efficient access to the target compound.
Chemical Reactions Analysis
Types of Reactions
8-chloro-6-(trifluoromethyl)quinolin-4(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 8-position can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various quinolin-4-one derivatives, amine derivatives, and substituted quinoline compounds. These products have diverse applications in different fields.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that 8-chloro-6-(trifluoromethyl)quinolin-4(1H)-one exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting its potential as a lead compound for developing new antibiotics.
2. Antiviral Properties
The compound has shown promise in antiviral applications, particularly against viral infections where traditional treatments are ineffective. Studies have explored its mechanism of action, which involves inhibiting viral replication pathways.
3. Anticancer Research
The anticancer potential of this compound is notable, with studies demonstrating its ability to induce apoptosis in cancer cells. It interacts with specific molecular targets within cancer pathways, making it a candidate for further development in cancer therapeutics.
Industrial Applications
In addition to its biological significance, this compound is utilized in the industrial sector for:
- Dye and Pigment Production : Its unique chemical properties make it suitable for synthesizing specialty chemicals, including dyes.
- Advanced Materials Development : The compound is explored for use in creating advanced materials due to its stability and reactivity.
Case Studies
Several case studies have documented the efficacy of this compound:
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at low concentrations, suggesting potential as a new antibiotic agent.
-
Antiviral Research :
- Investigations into its antiviral properties revealed that the compound effectively inhibits viral replication in vitro, paving the way for further clinical trials.
-
Cancer Cell Line Studies :
- Research involving various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to control groups.
Mechanism of Action
The mechanism of action of 8-chloro-6-(trifluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity and physicochemical properties of quinolin-4(1H)-one derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:
Table 1: Key Structural Analogues and Their Features
Key Observations :
Substituent Positioning: The 8-Cl and 6-CF₃ groups in the target compound distinguish it from analogues with substituents at positions 2, 3, or 3. Anti-MERS-CoV activity in 3-Acetyl-6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one highlights the importance of the 3-acetyl and 2-amino groups for viral inhibition.
Functional Group Impact: The trifluoromethyl group (-CF₃) enhances lipophilicity and metabolic stability, a feature shared across all CF₃-containing analogues . Halogenation (Cl, Br) at position 8 or 3 improves electrophilic reactivity, as seen in 8-Amino-3-bromo-6-trifluoromethylquinolin-2(1H)-one .
Physicochemical Properties
- Lipophilicity: The -CF₃ group increases logP values, improving membrane permeability. For example, 5,7-difluoro-3-heptyl-2-methylquinolin-4(1H)-one has a logP of 5.2, favoring antimalarial activity .
- Solubility and Stability : Halogenation at position 8 (Cl) may reduce aqueous solubility compared to 8-NH₂ analogues but enhances oxidative stability .
Biological Activity
8-Chloro-6-(trifluoromethyl)quinolin-4(1H)-one is a synthetic compound belonging to the quinolone family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antiviral properties, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular structure of this compound features a quinoline core with a chlorine atom at the 8-position and a trifluoromethyl group at the 6-position. This unique combination enhances its lipophilicity and potential to interact with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various trifluoromethyl-substituted quinolones, it was found to have comparable activity against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values around 50 µg/mL .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Pseudomonas aeruginosa | 50 |
The mechanism of action involves binding to DNA gyrase, inhibiting its catalytic activity, which is crucial for bacterial DNA replication .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that derivatives of quinolin-4(1H)-one can inhibit various cancer cell lines through multiple pathways, including apoptosis induction and cell cycle arrest. For instance, a derivative with similar structural features demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .
Table 2: Anticancer Activity of Related Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 5.0 |
| Quinoline derivative X | MCF-7 | 2.5 |
Antiviral Activity
Recent studies have highlighted the potential of quinolone derivatives as inhibitors of viruses such as MERS-CoV. The compound was identified in high-throughput screening as having inhibitory effects against MERS-CoV with an IC50 value of approximately 86 nM . This suggests that the compound may interact with viral proteins or host cell receptors critical for viral entry or replication.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors within microbial and human cells. The trifluoromethyl group enhances electron-withdrawing properties, increasing the compound's reactivity towards nucleophiles in biological systems. This interaction can lead to modulation of enzyme activity or disruption of cellular processes critical for pathogen survival or cancer cell proliferation .
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications at the quinoline core significantly influence biological activity. For instance, variations in substituents at the sixth carbon position have been shown to impact antibacterial potency, with smaller groups generally enhancing activity against Gram-positive bacteria .
Figure 1: Structure-Activity Relationship Analysis
SAR Analysis
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study comparing various derivatives found that those with smaller substituents at the sixth position exhibited superior antibacterial activity compared to bulkier analogs.
- Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability in multiple cancer cell lines, highlighting its potential as a chemotherapeutic agent.
- Viral Inhibition : High-content screening identified this compound as a promising lead for further development against MERS-CoV, emphasizing its relevance in antiviral drug discovery.
Q & A
Q. What are the established synthetic routes for 8-chloro-6-(trifluoromethyl)quinolin-4(1H)-one, and how can reaction conditions be optimized?
The compound is synthesized via substitution reactions. A scalable method involves reacting ethyl bromopyruvate (F1) with 3-chloro-5-(trifluoromethyl)pyridin-2-amine (F2) under mild conditions (e.g., ethanol solvent, 60°C, 12 h), yielding 87.12% with minimal waste . Optimization includes:
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of trifluoromethyl intermediates.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/EtOAc).
Q. How can structural characterization be performed to confirm the identity of this compound?
Key analytical methods include:
- ¹H/¹³C NMR : Look for characteristic signals:
- Quinolinone NH proton at δ 11.5–12.5 ppm (broad singlet, DMSO-d₆).
- Trifluoromethyl group as a quartet (δ 120–125 ppm in ¹³C NMR, JCF ≈ 272 Hz) .
- LC/MS : Molecular ion peak [M+H]⁺ at m/z 261.63 (C₁₀H₆ClF₃NO) with ≥97% purity .
- XRD : Resolve crystal packing effects, particularly for polymorph identification .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Moderately soluble in DMSO (≥10 mg/mL), sparingly soluble in water (<1 mg/mL). Use sonication or heat (≤50°C) to enhance dissolution .
- Stability : Stable at RT for 6 months if stored in airtight, light-protected containers. Degrades in acidic/basic conditions (pH <3 or >10), forming hydrolyzed byproducts (e.g., 6-hydroxy derivatives) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?
Discrepancies often arise from tautomerism (keto-enol forms) or solvent effects. Mitigation strategies:
- Variable-temperature NMR : Identify tautomeric equilibria by observing signal splitting at low temperatures (e.g., −40°C in DMSO-d₆) .
- Deuterated solvent screening : Compare spectra in D₂O (enol stabilization) vs. CDCl₃ (keto dominance).
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts within ±0.3 ppm accuracy .
Q. What strategies are effective for designing analogs with enhanced bioactivity (e.g., antimalarial or antiviral properties)?
- Core modifications : Introduce electron-withdrawing groups (e.g., nitro at C-6) to improve target binding, as seen in antimalarial quinolones .
- Side-chain functionalization : Attach pentyloxymethyl groups at C-2 to boost lipophilicity and membrane permeability (e.g., compound 7 in ).
- SAR studies : Test analogs against Plasmodium falciparum 3D7 strain (IC₅₀ < 50 nM achievable) .
Q. How can synthetic scalability be improved without compromising yield or purity?
- Flow chemistry : Continuous reactors reduce reaction time (e.g., 2 h vs. 12 h batch) and improve heat transfer for exothermic steps .
- Green chemistry : Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
- In-line analytics : PAT (Process Analytical Technology) monitors intermediates via FTIR or Raman spectroscopy .
Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in cross-coupling reactions?
The -CF₃ group acts as a strong electron-withdrawing moiety, directing electrophilic substitution to the C-5 position. Key observations:
- Buchwald-Hartwig amination : Requires Pd(OAc)₂/XPhos catalyst to overcome steric hindrance from -CF₃ .
- Suzuki-Miyaura coupling : Limited reactivity with boronic acids due to deactivation; use PdCl₂(dppf) and microwave heating (100°C, 1 h) .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Substitution (F1 + F2) | 87.12 | 99 | Low waste, high scalability | |
| Friedländer synthesis | 48 | 95 | Modular quinoline backbone |
Q. Table 2. NMR Data for Key Protons
| Position | ¹H Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Solvent |
|---|---|---|---|---|
| NH | 11.93 | br s | - | DMSO-d₆ |
| C-3 | 6.18 | s | - | DMSO-d₆ |
| -OCH₂- | 4.48 | s | - | DMSO-d₆ |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
